molecular formula C13H15F3O2 B2532094 4-(Trifluoromethyl)benzyl pivalate CAS No. 155820-03-4

4-(Trifluoromethyl)benzyl pivalate

Cat. No.: B2532094
CAS No.: 155820-03-4
M. Wt: 260.256
InChI Key: CYLJUQRCUPNCST-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzyl pivalate: is an organic compound with the molecular formula C13H15F3O2 . It is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further esterified with pivalic acid.

Scientific Research Applications

Chemistry: 4-(Trifluoromethyl)benzyl pivalate is used as a building block in organic synthesis, particularly in the preparation of complex molecules with trifluoromethyl groups. It is also employed in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Safety and Hazards

4-(Trifluoromethyl)benzyl pivalate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzyl pivalate typically involves the esterification of 4-(trifluoromethyl)benzyl alcohol with pivalic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzyl pivalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzyl pivalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity and binding affinity of the compound to its targets. This can lead to improved pharmacokinetic properties and efficacy in biological systems .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzyl alcohol
  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzyl chloride

Comparison: 4-(Trifluoromethyl)benzyl pivalate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. For instance, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, providing a versatile platform for further chemical modifications .

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O2/c1-12(2,3)11(17)18-8-9-4-6-10(7-5-9)13(14,15)16/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLJUQRCUPNCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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